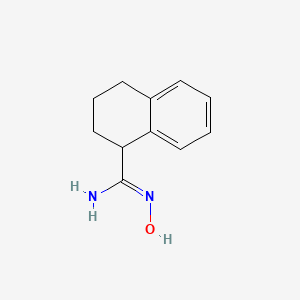
N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a chemical compound with the molecular formula C₁₁H₁₄N₂O It is known for its unique structure, which includes a naphthalene ring system that is partially hydrogenated and functionalized with a hydroxy group and a carboximidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is a commercially available compound.
Functionalization: The naphthalene ring is functionalized by introducing a carboximidamide group. This can be achieved through a reaction with cyanamide under acidic conditions.
Hydroxylation: The final step involves the introduction of a hydroxy group at the nitrogen atom of the carboximidamide group. This can be accomplished using hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and carboximidamide group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide.
Naphthalene: A structurally related compound with different functional groups.
Naphthoquinone: An oxidized derivative of naphthalene.
Uniqueness
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,14H,3,5,7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYPKXHJHSTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C2C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
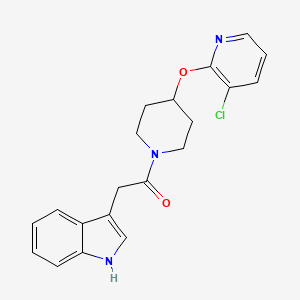
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
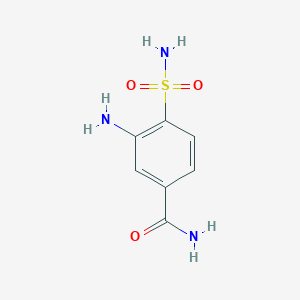
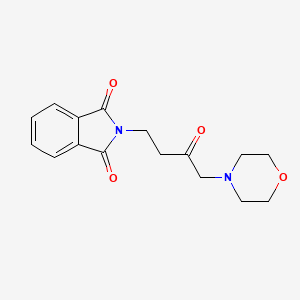
![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)
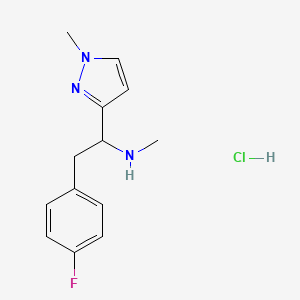
![1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2790960.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2790963.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)

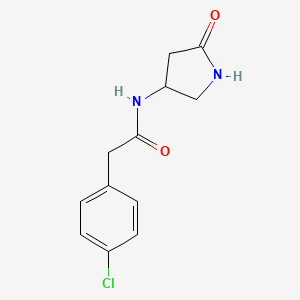

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
